molecular formula C17H12ClNO3 B14299106 2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione CAS No. 112031-92-2

2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14299106
CAS No.: 112031-92-2
M. Wt: 313.7 g/mol
InChI Key: MMWIFDYTFVEKCW-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-chlorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise in biological assays for its potential antimicrobial and anticancer activities.

    Medicine: The compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid: Another compound with a similar chlorophenyl group.

    3-(4-Chlorophenyl)-[1,2,3]oxadiazol-3-ium-5-olate: A compound with a similar chlorophenyl group but different heterocyclic structure.

Uniqueness

2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential for various applications. Compared to similar compounds, it offers a unique combination of structural features that make it a valuable candidate for further research and development.

Properties

CAS No.

112031-92-2

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-3-oxopropyl]isoindole-1,3-dione

InChI

InChI=1S/C17H12ClNO3/c18-12-7-5-11(6-8-12)15(20)9-10-19-16(21)13-3-1-2-4-14(13)17(19)22/h1-8H,9-10H2

InChI Key

MMWIFDYTFVEKCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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